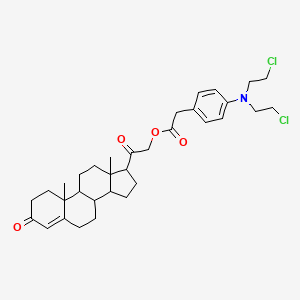
Deoxycorticosterone nitrogen mustard
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deoxycorticosterone nitrogen mustard is a synthetic compound that combines the properties of deoxycorticosterone, a steroid hormone, with nitrogen mustard, a class of alkylating agents. Nitrogen mustards are known for their cytotoxic properties and have been used in chemotherapy for cancer treatment. The fusion of these two compounds aims to leverage the biological activity of deoxycorticosterone and the alkylating properties of nitrogen mustard for potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of deoxycorticosterone nitrogen mustard typically involves the alkylation of deoxycorticosterone with a nitrogen mustard derivative. The process begins with the preparation of deoxycorticosterone, followed by its reaction with a nitrogen mustard compound under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or chloroform and catalysts to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings to achieve the desired quality and quantity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Deoxycorticosterone nitrogen mustard undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the nitrogen mustard moiety, affecting its alkylating properties.
Substitution: The nitrogen mustard group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can produce various substituted nitrogen mustard compounds .
Applications De Recherche Scientifique
Deoxycorticosterone nitrogen mustard has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of nitrogen mustards and their derivatives.
Biology: Investigated for its potential effects on cellular processes and its ability to induce DNA damage.
Medicine: Explored as a potential chemotherapeutic agent due to its alkylating properties.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of deoxycorticosterone nitrogen mustard involves its interaction with cellular DNA. The nitrogen mustard moiety forms covalent bonds with nucleophilic sites on DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis. The deoxycorticosterone component may enhance the compound’s ability to penetrate cell membranes and target specific tissues .
Comparaison Avec Des Composés Similaires
Mechlorethamine: A nitrogen mustard used in chemotherapy.
Chlorambucil: Another nitrogen mustard derivative with similar alkylating properties.
Melphalan: A phenylalanine derivative of nitrogen mustard used in cancer treatment
Uniqueness: Deoxycorticosterone nitrogen mustard is unique due to its combination of steroid and alkylating properties. This dual functionality may offer advantages in targeting specific tissues and enhancing therapeutic efficacy compared to other nitrogen mustard compounds .
Propriétés
Numéro CAS |
22966-81-0 |
|---|---|
Formule moléculaire |
C33H43Cl2NO4 |
Poids moléculaire |
588.6 g/mol |
Nom IUPAC |
[2-(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate |
InChI |
InChI=1S/C33H43Cl2NO4/c1-32-13-11-25(37)20-23(32)5-8-26-27-9-10-29(33(27,2)14-12-28(26)32)30(38)21-40-31(39)19-22-3-6-24(7-4-22)36(17-15-34)18-16-35/h3-4,6-7,20,26-29H,5,8-19,21H2,1-2H3 |
Clé InChI |
CEEWUMMLYHIYAH-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC3C(C1CCC2C(=O)COC(=O)CC4=CC=C(C=C4)N(CCCl)CCCl)CCC5=CC(=O)CCC35C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



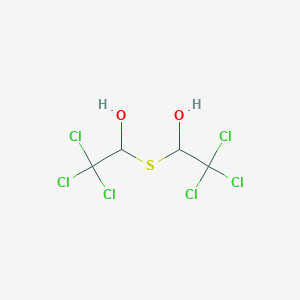
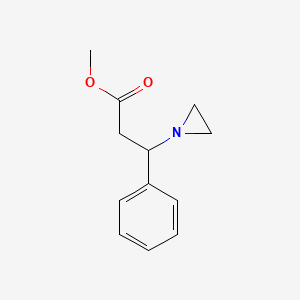
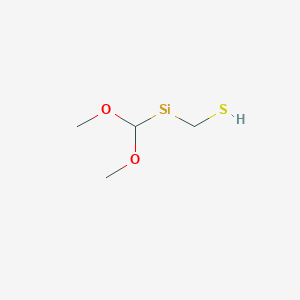

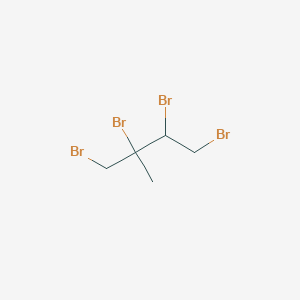
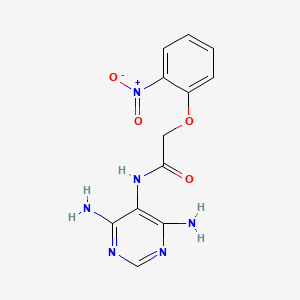
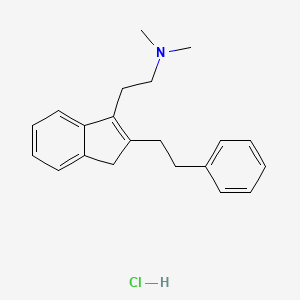

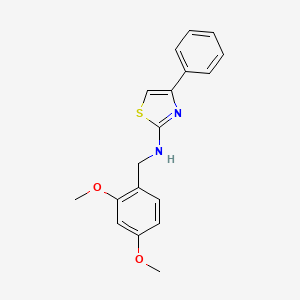


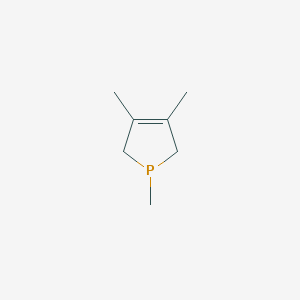
![9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine](/img/structure/B14707612.png)
